
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
The synthesis of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain the azetidine ring and are studied for their biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and anticancer properties.
Oxetane derivatives: These compounds contain the oxetane ring and are used in the synthesis of heterocyclic amino acid derivatives.
The uniqueness of this compound lies in its combination of azetidine and triazole rings, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C7H12Cl2N4O2 |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)-1,2,4-triazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-9-4-10-11(6)5-2-8-3-5;;/h4-5,8H,2-3H2,1H3;2*1H |
InChI Key |
OOTQCVSBLGZKGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NN1C2CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



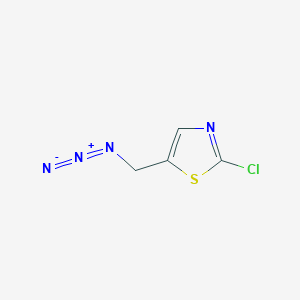


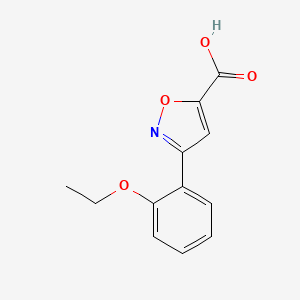

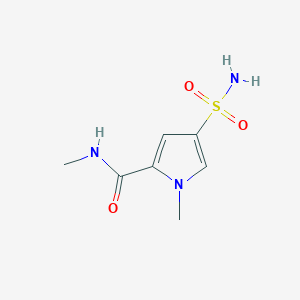

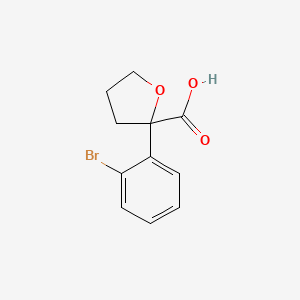
![[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
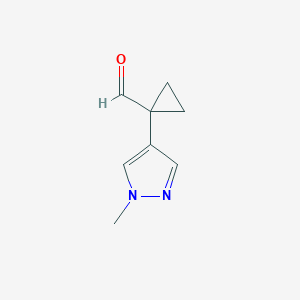


![4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13597674.png)
